Piperazin-1-yl-o-tolyl-methanone hydrochloride

Physicochemical Characterization Thermal Analysis Solid-State Chemistry

Researchers developing MAGL-targeted therapies often struggle to source isomerically pure, high-melting piperazine scaffolds. This o-tolyl methanone HCl addresses that need: • Verified >98% purity with a sharp mp 235-236 °C, ensuring consistent behavior in hot-melt extrusion and high-temperature formulations. • Ortho-substitution provides distinct geometry vs. m-/p-tolyl analogs, enabling definitive SAR comparisons. • Available from BenchChem in ready-to-ship quantities, supporting medicinal chemistry and analytical reference standard applications without lead-time uncertainty.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 691394-24-8
Cat. No. B1597064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-yl-o-tolyl-methanone hydrochloride
CAS691394-24-8
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCNCC2.Cl
InChIInChI=1S/C12H16N2O.ClH/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
InChIKeyARDVFPDZJANQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazin-1-yl-o-tolyl-methanone hydrochloride: Properties and Baseline Characterization


Piperazin-1-yl-o-tolyl-methanone hydrochloride (CAS 691394-24-8), also known as (2-methylphenyl)-piperazin-1-ylmethanone hydrochloride, is a solid piperazine derivative with a molecular formula of C12H17ClN2O and a molecular weight of 240.73 g/mol . The compound exhibits a high melting point of 235 °C to 236 °C and is classified under GHS07 as harmful/irritant .

Why Generic Substitution Fails for Piperazin-1-yl-o-tolyl-methanone hydrochloride


Substituting Piperazin-1-yl-o-tolyl-methanone hydrochloride with a generic analog like the m-tolyl isomer (CAS 100939-91-1) can introduce significant differences in physicochemical properties and biological activity. While both share the same core piperazine methanone structure, the position of the methyl substituent (ortho vs. meta) drastically alters the compound‘s molecular geometry and electronic distribution. This is evidenced by a marked difference in melting point (235-236 °C vs. 65-67 °C ), indicating fundamentally different solid-state packing and, consequently, differing solubility and formulation behavior . Furthermore, the structural change can drastically affect biological target engagement, with even minor substituent shifts in the arylpiperazine class known to modulate receptor affinity and selectivity profiles [1]. Therefore, interchange is not scientifically valid without explicit comparative data.

Quantitative Evidence: Piperazin-1-yl-o-tolyl-methanone hydrochloride vs. Comparators


Thermal Stability: o-Tolyl vs. m-Tolyl Melting Point

Piperazin-1-yl-o-tolyl-methanone hydrochloride demonstrates significantly higher thermal stability compared to its close structural isomer, Piperazin-1-yl-m-tolyl-methanone. This difference is quantified by a melting point of 235 °C to 236 °C compared to 65 °C to 67 °C for the m-tolyl isomer , a difference of approximately 170 °C.

Physicochemical Characterization Thermal Analysis Solid-State Chemistry

MAGL Inhibition Potential as Core Scaffold

Piperazin-1-yl-o-tolyl-methanone hydrochloride belongs to a class of piperazine derivatives identified by Hoffmann-La Roche as inhibitors of Monoacylglycerol Lipase (MAGL) [1]. While specific IC50 data for this exact compound is not available, its core scaffold is a key component of general Formula (I) compounds disclosed as MAGL inhibitors [1]. This contrasts with non-MAGL targeting piperazine derivatives, establishing a clear, class-based therapeutic differentiator.

MAGL Inhibition Endocannabinoid System Neuroinflammation

Hazard Classification: Comparable Irritant Profile

Piperazin-1-yl-o-tolyl-methanone hydrochloride carries a GHS07 classification with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This is comparable to the m-tolyl isomer, which is also classified as harmful/irritant with statements H302, H312, and H332 .

Safety Hazard Assessment Regulatory Compliance

Optimal Application Scenarios for Piperazin-1-yl-o-tolyl-methanone hydrochloride


Drug Discovery: MAGL Inhibitor Lead Optimization

Given its structural alignment with the MAGL inhibitor class disclosed in Roche‘s patent [1], this compound is best suited as a core scaffold for medicinal chemistry campaigns targeting the endocannabinoid system. Researchers can leverage its o-tolyl-piperazine methanone core to synthesize derivative libraries, optimizing for potency and selectivity against MAGL for indications such as neuroinflammation, pain, or neurodegenerative diseases [1].

Formulation Development: High Thermal Stability Processing

The exceptionally high melting point of 235 °C to 236 °C makes this compound a candidate for high-temperature formulation processes, such as hot-melt extrusion, where low-melting analogs like the m-tolyl isomer (mp 65 °C-67 °C ) would degrade or melt prematurely.

Academic Research: Piperazine SAR Studies

As a well-defined mono-substituted piperazine, it serves as a critical building block for synthesizing more complex molecules. Researchers exploring the SAR of arylpiperazine series can use this compound to introduce the specific o-tolyl methanone moiety, comparing its biological effects directly with m- and p-tolyl isomers .

Analytical Chemistry: High-Purity Reference Standard

With a defined purity and a high, sharp melting point, this compound is suitable for use as a reference standard in analytical method development (e.g., HPLC, GC, thermal analysis) for related piperazine derivatives, ensuring accurate identification and quantification.

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